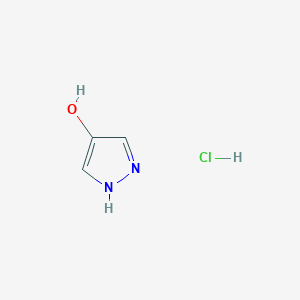

1H-pyrazol-4-ol hydrochloride

描述

Structure

3D Structure of Parent

属性

IUPAC Name |

1H-pyrazol-4-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N2O.ClH/c6-3-1-4-5-2-3;/h1-2,6H,(H,4,5);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCVCMGIFKRFCPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

120.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803591-08-3 | |

| Record name | 1H-pyrazol-4-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1h Pyrazol 4 Ol Hydrochloride and Its Derivatives

Classical and Contemporary Synthetic Routes to 1H-Pyrazol-4-ol Scaffolds

The foundational methods for creating the pyrazole (B372694) ring often rely on cyclization reactions, which have been refined over time to improve efficiency and regioselectivity.

Cyclocondensation Reactions Employing Hydrazine (B178648) Derivatives and Dicarbonyl Compounds

The most prominent and historically significant method for pyrazole synthesis is the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent. nih.govmdpi.com This approach, first reported by Knorr in 1883, involves the reaction of a β-diketone with a hydrazine, which can lead to a mixture of regioisomers depending on the substitution pattern of the reactants and the reaction conditions. nih.govmdpi.com

The reaction between a hydrazine, acting as a bidentate nucleophile, and a 1,3-difunctional carbon unit like a 1,3-dicarbonyl compound, is a direct and rapid route to polysubstituted pyrazoles. nih.gov For instance, reacting a β-diketone with hydrazine derivatives can produce two regioisomers, with the position of the substituent on the nitrogen atom being influenced by the electronic and steric nature of the groups on the dicarbonyl compound. nih.gov The use of aryl hydrazine hydrochlorides in aprotic dipolar solvents has been shown to yield better results compared to traditional polar protic solvents like ethanol. nih.gov

| Reactant 1 | Reactant 2 | Conditions | Product(s) | Yield | Reference |

| 1,3-Diketone | Hydrazine Derivative | Varies (e.g., ethanol, aprotic solvents) | Mixture of 1,3,5- and 1,3,4-substituted pyrazoles | Varies | nih.govmdpi.com |

| Aryl Hydrazine Hydrochloride | 1,3-Diketone | Aprotic Dipolar Solvents | 1-Arylpyrazoles (improved regioselectivity) | Good | nih.gov |

| Chalcones | Hydrazine Hydrate | Boiling Ethanol | 4,5-dihydro-1H-pyrazol-4-ol derivatives | Moderate | researchgate.net |

| Ethyl Acetoacetate | Hydrazine | Aqueous Media | 2-Pyrazoline-5-one derivatives | Good | acs.org |

Strategies for Regioselective Hydroxylation and Functionalization at the C-4 Position

Achieving regioselective functionalization, particularly hydroxylation, at the C-4 position of the pyrazole ring is crucial for accessing 1H-pyrazol-4-ol and its derivatives. One strategy involves the use of starting materials that already contain a precursor to the hydroxyl group at the appropriate position.

Another approach involves the direct functionalization of a pre-formed pyrazole ring. While direct C-H functionalization of pyrazoles can be challenging due to the presence of multiple reactive sites, methods have been developed to control the regioselectivity. For instance, the introduction of a blocking group at the C4 position, such as an ester, can direct arylation to the C5 position. academie-sciences.fr Subsequent removal of the blocking group can then provide the desired substitution pattern. academie-sciences.fr

Recently, a method for the regioselective C3-hydroxyarylation of pyrazole N-oxides via reaction with arynes has been reported, highlighting advancements in the selective functionalization of the pyrazole core. scholaris.ca While this method focuses on the C3 position, it underscores the ongoing efforts to develop site-selective reactions for this heterocycle.

Advanced Synthetic Approaches to Functionalized 1H-Pyrazol-4-ol Derivatives

Modern synthetic chemistry has introduced more sophisticated and efficient methods for constructing pyrazole derivatives, including multi-component reactions and cycloadditions, often with a focus on green chemistry principles.

Multi-Component Reactions (MCRs) for Scaffold Diversity

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. This approach offers significant advantages in terms of efficiency, atom economy, and the ability to generate diverse molecular scaffolds. longdom.orgbohrium.com

Several MCRs have been developed for the synthesis of pyrazole derivatives. For example, a four-component reaction involving phenacyl bromide, selenosemicarbazide, ethyl acetoacetate, and an aryl aldehyde in acetic acid has been used to produce selenazolyl-pyrazolone derivatives in good yields. bohrium.com Another example is a pseudo-five-component, catalyst-free synthesis of aryl-bis-[1H-pyrazol-5-ol-4-yl]methanes under ultrasound irradiation in water, which is both efficient and environmentally friendly. researchgate.net

| Reaction Type | Components | Catalyst/Conditions | Product | Yield | Reference |

| Four-component | Phenacyl bromide, selenosemicarbazide, ethyl acetoacetate, aryl aldehyde | Acetic acid, sodium acetate | 4-arylidene-1-(4-phenylselenazol-2-yl)-3-methyl-1H-pyrazol-5(4H)-ones | Good | bohrium.com |

| Pseudo-five-component | Aromatic aldehyde, phenylhydrazine, ethyl acetoacetate | Water/ethanol, ultrasound, catalyst-free | 4,4'-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)s | Excellent | acs.org |

| Three-component | Enaminones, benzaldehyde, hydrazine-HCl | Ammonium (B1175870) acetate, water | 1-H-pyrazole derivatives | Moderate | longdom.org |

Application of 1,3-Dipolar Cycloaddition Reactions in Pyrazole Synthesis

The 1,3-dipolar cycloaddition is a fundamental and versatile method for constructing five-membered heterocyclic rings, including pyrazoles. acs.orgbohrium.com This reaction typically involves the addition of a 1,3-dipole, such as a diazo compound or a nitrile imine, to a dipolarophile, like an alkyne or an alkene. nih.govacs.org

A common strategy involves the in-situ generation of diazo compounds from sources like tosylhydrazones, which then react with alkynes to form pyrazoles. acs.org This method can be highly regioselective, providing specific substitution patterns on the pyrazole ring. acs.org For instance, the reaction of diazo compounds generated from aldehydes with terminal alkynes regioselectively yields 3,5-disubstituted pyrazoles. acs.org The reaction of nitrile imines with ninhydrin-derived Morita–Baylis–Hillman carbonates has also been developed as an effective route to 1,3,5-trisubstituted pyrazoles. bohrium.com

| 1,3-Dipole Source | Dipolarophile | Conditions | Product | Yield | Reference |

| Diazo compounds (from tosylhydrazones) | Terminal alkynes | One-pot | 3,5-disubstituted pyrazoles | Good | acs.org |

| Nitrile imines | Ninhydrin-derived MBH carbonates | Room temperature, catalyst-free | 1,3,5-trisubstituted pyrazoles | Up to 95% | bohrium.com |

| α-Chiral tosylhydrazones | Terminal alkynes | K2CO3, 1,4-dioxane, 110 °C | Chiral pyrazoles | Good | scispace.com |

Catalyst-Free and Green Chemistry Methodologies in Pyrazole Synthesis

In recent years, there has been a significant push towards developing more environmentally benign synthetic methods, often referred to as "green chemistry." pharmacophorejournal.comthieme-connect.com This includes the use of water as a solvent, solvent-free conditions, and the avoidance of toxic catalysts.

Several green methods for pyrazole synthesis have been reported. A notable example is the catalyst-free, ultrasound-assisted, one-pot pseudo-five-component synthesis of aryl-bis-[1H-pyrazol-5-ol-4-yl]methanes in water, which provides excellent yields in a short time. researchgate.net Another approach involves the use of ethylene (B1197577) glycol as a recyclable solvent and promoter for the pseudo three-component synthesis of bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)s, which also proceeds without a catalyst. nih.gov Furthermore, solvent-free reactions, sometimes assisted by microwave irradiation or simple heating, have been developed for the synthesis of 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols). researchgate.net

| Method | Reactants | Conditions | Product | Yield | Reference |

| Ultrasound-assisted synthesis | Aromatic aldehydes, hydrazine, ethyl acetoacetate | Water, catalyst-free | Aryl-bis-[1H-pyrazol-5-ol-4-yl]methanes | Excellent | researchgate.net |

| Ethylene glycol promoted | Aldehyde, 3-methyl-1-phenylpyrazol-5-one | Ethylene glycol, catalyst-free | 4,4'-(Arylmethylene)-bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)s | High | nih.gov |

| Solvent-free | 3-methyl-l-phenyl-5-pyrazolone, aldehyde | Heating or microwave irradiation, catalyst-free | 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols) | Good | researchgate.net |

| Ionic liquid medium | Isocyanides, dialkyl acetylenedicarboxylates, 1,2-dibenzoylhydrazines | Tetrabutylammonium bromide, room temperature, solvent-free | Highly functionalized pyrazoles | 75-86% | tandfonline.com |

Derivatization Strategies of the 1H-Pyrazol-4-ol Moiety

The reactivity of the 1H-pyrazol-4-ol system allows for targeted modifications at two primary sites: the exocyclic hydroxyl group at the C4 position and the atoms of the heterocyclic ring. These derivatization strategies enable the synthesis of a vast library of analogues with diverse functionalities.

Chemical Transformations of the Hydroxyl Group

The hydroxyl group at the 4-position of the pyrazole ring is a key functional handle for a range of chemical transformations, including oxidation, substitution, and acylation.

Oxidation and Reduction : The hydroxyl group can be oxidized to a carbonyl group or further to a carboxylic acid. For instance, selective oxidation of an allylic alcohol on a pyrazole derivative to an α,β-unsaturated ketone can be achieved using manganese dioxide (MnO₂). vulcanchem.com The hydroxyl group at the C4 position can be oxidized using agents like potassium permanganate (B83412) to yield pyrazole-4-carboxylic acid. Conversely, reduction can convert the hydroxyl group into other functionalities, such as a pyrazol-4-amine, using reducing agents like lithium aluminum hydride.

Substitution : The hydroxyl group can be replaced with other functional groups. A common transformation is its conversion to a halogen. Reagents such as phosphorus tribromide or thionyl chloride can be employed to substitute the hydroxyl group, leading to the formation of halogenated pyrazoles.

Acylation and Alkylation : The hydroxyl group readily undergoes O-acylation to form the corresponding esters. This can be accomplished using acyl chlorides in the presence of a base like triethylamine (B128534) (TEA) or with carboxylic acids using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) and 4-dimethylaminopyridine (B28879) (DMAP). researchgate.net O-alkylation, to form ethers, is also a feasible strategy. However, alkylation of 1H-pyrazol-4-ol can be complex due to competing alkylation at the ring nitrogen atoms. vulcanchem.com The choice of reagents and reaction conditions is critical to control the regioselectivity between O-alkylation and N-alkylation. vulcanchem.com

Table 1: Summary of Chemical Transformations of the 1H-Pyrazol-4-ol Hydroxyl Group

| Transformation | Reagent(s) | Product Type |

|---|---|---|

| Oxidation | Potassium permanganate, Chromium trioxide | Pyrazole-4-carboxylic acid |

| Substitution | Phosphorus tribromide, Thionyl chloride | Halogenated pyrazole |

| Acylation | Acyl chloride, TEA; Carboxylic acid, DCC, DMAP | Pyrazol-4-yl ester |

| Alkylation | Alkyl halide, Base | Pyrazol-4-yl ether |

| Reduction | Lithium aluminum hydride | 1H-Pyrazol-4-amine |

Substitution Reactions on the Pyrazole Ring System

The pyrazole ring is an aromatic heterocycle that can undergo various substitution reactions. Electrophilic substitution generally occurs at the C4 position; however, since this position is already substituted in 1H-pyrazol-4-ol, reactions are directed to other available positions on the ring, primarily C3 and C5, as well as the N1 nitrogen. nih.gov

Halogenation : Direct halogenation of the pyrazole ring is a common derivatization method. Bromination at the C5 position has been achieved using N-Bromosuccinimide (NBS) in carbon tetrachloride. vulcanchem.com Iodination at the C4 position of a pyrazole ring (starting from a different precursor) has been accomplished through a condensation/iodination sequence. mdpi.com Selective monohalogenation can be challenging, as forcing conditions may lead to poly-halogenated products. rsc.org

Nitration : The pyrazole ring can be nitrated using various nitrating agents. A mixture of fuming nitric acid and sulfuric acid is commonly used. mdpi.com The nitration of 1-phenylpyrazole (B75819) derivatives with mixed acids often results in substitution on the phenyl ring, whereas using nitric acid in acetic anhydride (B1165640) can favor nitration at the C4 position of the pyrazole ring. cdnsciencepub.com The stepwise nitration of substituted pyrazoles has been used to synthesize highly energetic compounds, such as 4-nitro-3,5-bis(trinitromethyl)-1H-pyrazole. nih.gov

Acylation : C-acylation of the pyrazole ring can be achieved through methods analogous to the Friedel-Crafts reaction. For example, 1,3-dimethyl-1H-pyrazol-5-ol can be acylated at the C4 position via a Fries rearrangement of the corresponding ester intermediate. mdpi.com The Vilsmeier-Haack reaction, using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), is a powerful method for introducing a formyl group (CHO) onto the pyrazole ring, typically at the C4 position, to produce pyrazole-4-carbaldehydes. nih.gov

N-Alkylation : The nitrogen atoms of the pyrazole ring are nucleophilic and can be readily alkylated. The reaction of 1H-pyrazoles with alkyl halides in the presence of a base like potassium carbonate is a standard method. vulcanchem.commdpi.com Brønsted acid-catalyzed N-alkylation using trichloroacetimidate (B1259523) electrophiles has also been developed as an effective method. mdpi.comsemanticscholar.org Regioselectivity can be an issue in unsymmetrical pyrazoles, with the outcome often controlled by steric factors. semanticscholar.org

Other Substitutions : Other functional groups can be introduced onto the pyrazole ring. Sulfonation, the introduction of a sulfonic acid group, has been reported at the C3 position using a sulfur trioxide-pyridine complex. vulcanchem.com Furthermore, direct C4-thiocyanation and C4-selenocyanation of pyrazoles can be achieved using reagents like PhICl₂ and NH₄SCN or KSeCN. beilstein-journals.org

Table 2: Summary of Substitution Reactions on the Pyrazole Ring System

| Reaction Type | Reagent(s) | Position of Substitution | Product Example |

|---|---|---|---|

| Halogenation | N-Bromosuccinimide (NBS) | C5 | 5-Bromo-1H-pyrazol-4-ol derivative |

| Nitration | HNO₃ / H₂SO₄ | C3, C5 | 3-Nitro-1H-pyrazol-4-ol derivative |

| Formylation | POCl₃ / DMF (Vilsmeier-Haack) | C4 (of other pyrazoles) | 4-Formylpyrazole derivative |

| Acylation | AlCl₃ (Fries Rearrangement) | C4 | 4-Aroylpyrazol-5-ol derivative |

| N-Alkylation | Alkyl halide / K₂CO₃ | N1 | 1-Alkyl-1H-pyrazol-4-ol |

| Sulfonation | SO₃·Py complex | C3 | 1H-Pyrazol-4-ol-3-sulfonic acid |

| Thiocyanation | PhICl₂ / NH₄SCN | C4 | 4-Thiocyanatopyrazole derivative |

Advanced Spectroscopic Characterization and Structural Analysis of 1h Pyrazol 4 Ol Hydrochloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of organic molecules, including 1H-pyrazol-4-ol hydrochloride and its analogs. By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H NMR and ¹³C NMR Investigations

In the ¹H NMR spectrum of a 1-phenyl-1H-pyrazol-3-ol, the proton of the hydroxyl group (OH) typically appears as a broad singlet at a downfield chemical shift, around δ 12.16 ppm. The pyrazole (B372694) ring protons exhibit distinct signals, with the H-5 proton appearing as a doublet at approximately δ 7.67 ppm and the H-4 proton as a doublet at about δ 5.92 ppm. The phenyl protons resonate in the aromatic region, typically between δ 7.25 and δ 7.52 ppm. mdpi.com For other pyrazole derivatives, the chemical shifts can vary. For instance, in some 3,5-disubstituted pyrazoles, the pyrazole ring proton can appear as a singlet around δ 6.00 ppm. nih.gov

¹³C NMR spectroscopy provides complementary information about the carbon skeleton. For pyrazole rings, the C-4 carbon typically resonates at a characteristic chemical shift of around δ 110.1 ppm. researchgate.net The C-3 and C-5 carbons, which are involved in tautomeric equilibria, often show broadened signals at approximately δ 138.7 and δ 153.6 ppm, respectively. researchgate.net The presence of substituents significantly influences these chemical shifts. For example, in a 1-phenyl-1H-pyrazol-3-ol, the ¹⁵N NMR chemical shifts for the pyrazole nitrogen atoms N-1 and N-2 are observed at δ 202.1 ppm and δ 264.0 ppm, respectively. mdpi.com

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Pyrazole Derivatives

| Compound/Fragment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Pyrazole Ring H-4 | 5.92 (d) mdpi.com | 110.1 researchgate.net |

| Pyrazole Ring H-5 | 7.67 (d) mdpi.com | 153.6 (broad) researchgate.net |

| Pyrazole Ring C-3 | - | 138.7 (broad) researchgate.net |

| Hydroxyl Proton (OH) | 12.16 (br s) mdpi.com | - |

| Phenyl Protons | 7.25-7.52 (m) mdpi.com | - |

Note: Chemical shifts are approximate and can vary based on the solvent and specific substituents.

Two-Dimensional NMR Techniques for Connectivity and Conformation

For instance, a ¹H-¹⁵N Heteronuclear Multiple Bond Correlation (HMBC) spectrum can reveal correlations between protons and nitrogen atoms, which is particularly useful in distinguishing between different N-substituted isomers. In one study, a ¹H, ¹⁵N HMBC spectrum showed only one ¹⁵N resonance, confirming a symmetric structure. researchgate.net

Solid-State NMR and Solution-State NMR Comparative Studies

Comparing solid-state NMR (ssNMR) and solution-state NMR spectra can reveal important information about the molecular structure and dynamics in different phases. In solution, rapid tautomeric exchange between different forms of pyrazole derivatives can lead to averaged signals and broadened peaks in the NMR spectra. mdpi.com This dynamic behavior can sometimes complicate spectral interpretation.

In contrast, solid-state NMR analysis, often performed using techniques like Cross-Polarization/Magic Angle Spinning (CP/MAS), can provide a snapshot of the molecule in a fixed conformation. mdpi.commdpi.com This can allow for the unambiguous identification of the predominant tautomer in the solid state. For example, a study on 3,5-dimethylpyrazole (B48361) showed that broad bands observed in the ¹³C CP/MAS NMR spectrum at room temperature could be resolved into sharp signals at low temperatures, indicating the slowing of dynamic processes. mdpi.com In the case of 1-phenyl-1H-pyrazol-3-ol, the solid-state ¹⁵N NMR spectrum clearly distinguished between the "pyridine-like" N-2 atom (δ 243.1 ppm) and the "pyrrole-like" N-1 atom (δ 192.6 ppm), confirming the presence of the 1H-pyrazol-3-ol form in the solid state. mdpi.com

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups present in a molecule. cigrjournal.org These complementary methods probe the vibrational modes of molecules, providing a characteristic fingerprint that is highly specific to the molecular structure. cigrjournal.org

For pyrazole derivatives, IR spectroscopy is particularly useful for identifying the presence of key functional groups. The O–H stretching vibration of the hydroxyl group typically appears as a broad band in the region of 3200–3600 cm⁻¹. The C=C and C=N stretching vibrations within the pyrazole ring are usually observed in the 1500–1600 cm⁻¹ range. In some pyrazole derivatives, a C=O stretching vibration can be observed around 1627 cm⁻¹. mdpi.com

Raman spectroscopy provides complementary information, especially for non-polar bonds that may be weak or absent in the IR spectrum. The combination of IR and Raman data allows for a more complete vibrational assignment. researchgate.net For instance, in a study of tramadol (B15222) hydrochloride, the vibrational spectra were used to confirm the presence of the cationic species in the solid phase. researchgate.net

Table 2: Characteristic Infrared Absorption Frequencies for Pyrazole Derivatives

| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) |

| Hydroxyl (O-H) | Stretching | 3200–3600 |

| Carbonyl (C=O) | Stretching | ~1627 mdpi.com |

| Pyrazole Ring (C=C, C=N) | Stretching | 1500–1600 |

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns. researchgate.net High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule. beilstein-journals.org

For 1H-pyrazol-4-ol, the calculated molecular weight is approximately 84.08 g/mol . nih.gov In the mass spectrum of pyrazole derivatives, the molecular ion peak (M⁺) is typically observed, confirming the molecular weight. The fragmentation pattern can provide valuable clues about the structure of the molecule. For example, the fragmentation of a pyrazole ring can lead to the formation of characteristic fragment ions. In one instance, a pyrazolo[3,4-b]pyridine derivative showed a molecular ion peak at m/z 192, along with other significant fragments. nih.gov

X-ray Crystallography for Absolute Stereochemistry and Solid-State Architecture

For pyrazole derivatives, X-ray diffraction studies have been used to unambiguously confirm the molecular structure and to study the effects of substituents on the geometry of the pyrazole ring. nih.gov For example, the crystal structure of a bis-pyrazole derivative revealed that the two pyrazole molecules are mirror images of each other, forming a "crab"-like structure. urfu.ru In another study, the dihedral angles between the pyrazole ring and phenyl substituents were found to range from 16.83° to 51.68°, highlighting the impact of these groups on the molecular conformation. X-ray crystallography has also been crucial in resolving tautomeric ambiguity, as demonstrated in the solid-state structure of 1-phenyl-1H-pyrazol-3-ol, which was confirmed to exist in the hydroxyl form. mdpi.com

Table 3: Crystallographic Data for a Representative Pyrazole Derivative

| Parameter | Value |

| Crystal System | Monoclinic nih.gov |

| Space Group | P2₁/n nih.gov |

| Key Interactions | O–H···N hydrogen bonds |

Computational Chemistry and Theoretical Studies on 1h Pyrazol 4 Ol Hydrochloride

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the behavior of 1H-pyrazol-4-ol hydrochloride at a molecular level. These methods allow for the detailed analysis of its electronic landscape and the prediction of its chemical properties.

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Properties (HOMO-LUMO)

Density Functional Theory (DFT) has become a principal tool for investigating the molecular geometry and electronic properties of pyrazole (B372694) derivatives. frontiersin.orgresearchgate.net DFT calculations, often using functionals like B3LYP with various basis sets (e.g., 6-31G(d,p), 6-311G(d,p)), are employed to optimize the molecular geometry, predicting bond lengths and angles with a high degree of accuracy that often correlates well with experimental data. icm.edu.plnih.govmaterialsciencejournal.org

A key aspect of DFT studies is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. nih.gov The HOMO-LUMO energy gap is a critical parameter that provides insights into the molecule's chemical reactivity, kinetic stability, and polarizability. nih.govrjpbcs.com A smaller gap generally signifies higher reactivity and lower stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.govrjpbcs.com For pyrazole derivatives, the HOMO and LUMO are often distributed across the pyrazole ring and its substituents, indicating π-delocalization. icm.edu.plpjoes.com

| Compound | Method/Basis Set | EHOMO (eV) | ELUMO (eV) | Energy Gap (eV) | Reference |

|---|---|---|---|---|---|

| Pyz-1 | B3LYP/6-311G(d,p) | -6.150 | -1.032 | 5.118 | nih.gov |

| Pyz-2 | B3LYP/6-311G(d,p) | -6.102 | -0.937 | 5.166 | nih.gov |

| FHM | DFT-B3LYP/6-31G(d) | -5.428 | -1.326 | 4.102 | pjoes.com |

Ab Initio Methods in Predicting Molecular Behavior

While DFT is widely used, ab initio methods, such as Hartree-Fock (HF), Møller-Plesset (MP) perturbation theory (e.g., MP2), and Complete Active Space Self-Consistent Field (CASSCF), offer alternative and sometimes more rigorous approaches to predicting molecular behavior. mdpi.comrsc.org These methods are based on first principles, without reliance on empirical parameters. mdpi.com Ab initio calculations have been instrumental in studying various aspects of pyrazole chemistry, including the determination of molecular properties and the investigation of reaction mechanisms. mdpi.comrsc.orgrsc.org For instance, MP2 methods have been used to evaluate the kinetics of proton transfer in pyrazole systems. mdpi.com The choice between DFT and ab initio methods often involves a trade-off between computational cost and desired accuracy, with methods like MP2 generally being more computationally demanding. mdpi.comrsc.org

Investigation of Tautomerism in Hydroxylated Pyrazole Systems

Tautomerism is a crucial phenomenon in hydroxylated pyrazoles, where the molecule can exist in different isomeric forms that readily interconvert. mdpi.commdpi.com For 1H-pyrazol-4-ol, the most significant tautomeric equilibrium is between the hydroxy (enol) form and the corresponding keto form (pyrazolin-4-one).

Theoretical Exploration of Keto-Enol Tautomeric Equilibria

Theoretical methods are extensively used to explore the keto-enol tautomeric equilibria in pyrazole systems. researchgate.net By calculating the relative energies of the different tautomers, computational models can predict which form is more stable under specific conditions. ijpcbs.comnih.gov Studies on related pyrazolone (B3327878) systems have shown that the relative stability of the keto and enol forms can be influenced by the substituents on the pyrazole ring. mdpi.com For instance, DFT calculations have been employed to determine the equilibrium constants and molar fractions of tautomers in both the gas phase and in solution. ijpcbs.com These theoretical investigations have revealed that in many cases, the keto form is the more stable tautomer. researchgate.net

Solvent Effects on Tautomeric Preferences and Proton Transfer

The surrounding solvent environment can significantly influence tautomeric preferences and the barriers for proton transfer. mdpi.comijpcbs.com Computational models, such as the Polarizable Continuum Model (PCM), are used to simulate the effects of different solvents. ijpcbs.com Studies have shown that polar solvents can stabilize one tautomer over another. mdpi.comijpcbs.com For example, research on pyrazolone derivatives has indicated that increasing solvent polarity can lead to an increase in the stability of both keto and enol tautomers. mdpi.comijpcbs.com Furthermore, explicit solvent molecules can play a direct role in facilitating proton transfer by forming hydrogen-bonded bridges, thereby lowering the activation energy for the tautomerization process. mdpi.com Theoretical studies have demonstrated that water molecules can lower the energy barriers for proton transfer between pyrazole tautomers. mdpi.com

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions involving pyrazoles. fu-berlin.de Theoretical calculations can map out the potential energy surface of a reaction, identifying transition states and intermediates, and thereby providing a detailed step-by-step description of the reaction pathway. nih.gov For instance, DFT has been used to investigate the mechanism of photocatalytic C-H functionalization of indoles, a process relevant to pyrazole chemistry. rsc.org In the context of pyrazole isomerization, computational studies have explored various reaction pathways, such as ring-contraction-ring-expansion and conical-intersection paths, to determine the most likely mechanism for photochemical transformations. nih.gov These theoretical insights are invaluable for understanding and predicting the outcomes of chemical reactions.

Energetic Barriers and Transition State Analysis in Synthetic Pathways

The synthesis of pyrazole derivatives often involves the cyclocondensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound. For 1H-pyrazol-4-ol, a plausible synthetic route involves the reaction of hydrazine with a derivative of malonaldehyde or a related precursor, followed by hydrochloride salt formation. Computational studies, typically employing Density Functional Theory (DFT) and ab initio methods like Møller–Plesset (MP2) perturbation theory, are crucial for elucidating the energetic landscape of such synthetic pathways. mdpi.com

Theoretical calculations have been performed on related pyrazole systems to determine the activation energies for various reaction steps. For instance, studies on the formation of the pyrazole ring have identified the key transition states and the associated energetic barriers. These barriers are influenced by factors such as the nature of the substituents and the solvent environment. mdpi.com

Research on substituted pyrazoles has shown that the activation energy for intramolecular proton migration, a key process in pyrazole tautomerism which can influence reaction pathways, is in the range of 47.8–55.5 kcal/mol. mdpi.com While this refers to tautomerization rather than synthesis, it highlights the significant energy barriers that can be involved in pyrazole-related transformations. The synthesis of the pyrazole ring itself proceeds through different transition states, and computational analysis helps to identify the most energetically favorable pathway.

Table 1: Calculated Energetic Barriers for Proton Transfer in Substituted Pyrazoles

| Method | Substituent | Activation Energy (kcal/mol) |

|---|---|---|

| CAM-B3LYP | H | 47.8 - 55.5 |

| MP2 | H | 47.8 - 55.5 |

This table presents data on proton transfer, which is a fundamental process in pyrazole chemistry and serves as an example of energetic barrier calculations. mdpi.com

In the synthesis of 1H-pyrazol-4-ol, the initial nucleophilic attack of hydrazine on the dicarbonyl compound, followed by cyclization and dehydration, would each have a distinct transition state and activation energy. Computational models can predict the geometry of these transition states and the energy required to reach them, thereby guiding the optimization of reaction conditions.

Role of Hydrogen Bonding in Reaction Pathways

Computational studies on similar systems have demonstrated that solvent molecules, particularly protic solvents like water or alcohols, can facilitate proton transfer steps through the formation of hydrogen-bonded bridges. mdpi.com For example, the presence of water molecules has been shown to lower the energetic barriers between pyrazole tautomers by forming stabilizing hydrogen bonds with the nitrogen atoms of the pyrazole ring. mdpi.com The most significant stabilization is often achieved with two water molecules, which form a cyclic hydrogen-bonded network. mdpi.com

In the context of this compound synthesis, hydrogen bonding would be crucial in several stages:

Reactant Solvation: Solvent molecules form hydrogen bonds with the hydrazine and dicarbonyl precursors, influencing their reactivity.

Intermediate Stabilization: Hydrogen bonding can stabilize the tetrahedral intermediates formed during the reaction.

Proton Transfer: As seen in pyrazole tautomerism, solvent molecules can act as proton relays, facilitating the necessary proton shifts for cyclization and dehydration. Studies have shown that ammonia (B1221849) molecules can stabilize the transition state to an even greater degree than water. mdpi.com

Final Product: In this compound, the chloride ion can form hydrogen bonds with the hydroxyl group and the protonated pyrazole ring, contributing to the stability of the crystal lattice.

The significance of hydrogen bonding is also evident in the properties of the final product. The high melting point of unsubstituted pyrazole (70°C) is attributed to strong intermolecular hydrogen bonding that leads to the formation of dimers. globalresearchonline.net

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 1H-pyrazol-4-ol |

| Hydrazine |

| Malonaldehyde |

| Pyrazole |

| Water |

| Ammonia |

Applications of 1h Pyrazol 4 Ol Hydrochloride in Organic Synthesis As a Building Block

Utilization in the Construction of Diverse Heterocyclic Systems

The pyrazole (B372694) scaffold is a privileged structure in medicinal chemistry and materials science. 1H-Pyrazol-4-ol hydrochloride is a key starting material for the elaboration of this core into fused and substituted heterocyclic frameworks. Functional group manipulation of the pyrazol-4-ol, for instance, through Vilsmeier-Haack formylation to produce pyrazole-4-carbaldehydes or conversion to aminopyrazoles, opens pathways to numerous important heterocyclic classes. researchgate.netmdpi.com

Pyrazolo[3,4-b]pyridines are a significant class of fused heterocycles, recognized as bioisosteres of purines, which grants them a wide range of biological activities. researchgate.net The synthesis of the 1H-pyrazolo[3,4-b]pyridine core often involves the condensation of a 5-aminopyrazole derivative with a 1,3-dicarbonyl compound or its equivalent. mdpi.comnih.gov 1H-Pyrazol-4-ol can serve as a precursor to the required 5-aminopyrazole synthons.

Common synthetic strategies include the reaction of 5-aminopyrazoles with β-ketoesters or α,β-unsaturated ketones. semanticscholar.orgmdpi.com For instance, the reaction of 5-amino-1-phenyl-pyrazole with α,β-unsaturated ketones in the presence of zirconium tetrachloride (ZrCl₄) as a catalyst yields 4-substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridines. mdpi.com Another prominent method is the Friedländer annulation, which involves the condensation of a 5-amino-1H-pyrazole-4-carbaldehyde with a compound containing an active methylene (B1212753) group, such as an acetonitrile (B52724) derivative, to furnish pyrazolo[3,4-b]pyridine-5-carbonitriles. semanticscholar.org

The versatility of these methods allows for the creation of a diverse range of substituted pyrazolo[3,4-b]pyridines, as highlighted in the table below.

| Starting Materials | Reagents/Conditions | Product Type | Ref |

| 5-Aminopyrazole, 1,3-Diketones | Glacial Acetic Acid (AcOH), Reflux | Substituted 1H-Pyrazolo[3,4-b]pyridines | researchgate.netmdpi.com |

| 5-Amino-1-phenyl-pyrazole, α,β-Unsaturated Ketones | Zirconium tetrachloride (ZrCl₄), DMF/EtOH | 4-Substituted 1H-Pyrazolo[3,4-b]pyridines | mdpi.com |

| 5-Amino-1H-pyrazole-4-carbaldehyde, Acetonitrile derivatives | Piperidine, Ethanol | Pyrazolo[3,4-b]pyridine-5-carbonitriles | semanticscholar.org |

| 5-Amino-3-methyl-1H-pyrazole, 3-Formylchromone | DMF/DBU, Reflux | Chromeno[2,3-b]pyrazolo[4,3-e]pyridin-5(1H)-one | nih.gov |

The fusion or linkage of pyrazole and chromone (B188151) moieties results in hybrid molecules with significant chemical and biological interest. dntb.gov.ua 1H-Pyrazol-4-ol is a key precursor for pyrazole-4-carbaldehydes, which are instrumental in synthesizing these structures. researchgate.net One common route is the oxidative cyclization of 2'-hydroxychalcones, which can be prepared via the Claisen-Schmidt condensation of a pyrazole-4-carbaldehyde with a 2'-hydroxyacetophenone. nih.gov This method, often using iodine in DMSO, yields 2-(pyrazol-4-yl)chromones. nih.gov

Another approach involves the cyclodehydration of 1-(2-hydroxyaryl)propane-1,3-diones that bear a pyrazole substituent. Depending on the reaction conditions, such as using a catalytic amount of hydrochloric acid in ethanol, this process can generate various 2-pyrazolyl-chromones. nih.gov These synthetic strategies have enabled the creation of a variety of chromone-pyrazole dyads.

| Pyrazole Precursor | Reaction Partner | Key Transformation | Product | Yield | Ref |

| Pyrazole-4-carbaldehyde | 2'-Hydroxyacetophenone | Claisen-Schmidt condensation, then oxidative cyclization | 2-(Pyrazol-4-yl)chromones | Moderate to Good | nih.gov |

| 1-(2-Hydroxyaryl)-3-pyrazolyl-propane-1,3-dione | N/A | Cyclodehydration (e.g., HCl/Ethanol) | 2-Pyrazolyl-chromones | 50-83% | nih.gov |

| 7-Hydroxy-3-formyl chromone | Substituted Acetophenones, then Hydrazine (B178648) Hydrate | Condensation and Cyclization | 7-Hydroxy-3-(3-aryl-1H-pyrazol-5-yl)-4H-chromen-4-ones | 45-61% | researchgate.net |

The utility of 1H-pyrazol-4-ol derivatives extends to the synthesis of more complex, multi-ring systems. Pyrazole-4-carbaldehydes, derived from the parent ol, are pivotal in constructing these intricate frameworks. mdpi.comsemanticscholar.org For example, intramolecular nitrile oxide cycloaddition (INOC) reactions of oximes derived from 3-(prop-2-en-1-yloxy)-1H-pyrazole-4-carbaldehydes provide an efficient route to novel fused heterocyclic systems like 3a,4-dihydro-3H,7H-pyrazolo[4′,3′:5,6]pyrano[4,3-c] nih.govCurrent time information in Bangalore, IN.oxazoles. mdpi.com

Furthermore, tandem reactions and multi-component strategies have been employed to build complex polycyclic structures. The reaction of 5-(pyrrolidin-1-yl)-1H-pyrazole-4-carbaldehyde with active methylene nitriles, followed by intramolecular cyclization, yields pyrazolo[3,4-e]indolizines. semanticscholar.org These synthetic methodologies demonstrate the role of pyrazole building blocks in creating structurally diverse and complex molecules, including advanced energetic materials based on dinitro-pyrazole frameworks. rsc.org

Chromone-Related Pyrazole Compounds

Role in the Synthesis of Functional Materials and Ligands

Derivatives of 1H-pyrazol-4-ol, particularly 4-acylpyrazolones, are highly effective ligands in coordination chemistry. researchgate.net Acylpyrazolones are β-diketone analogues that exhibit strong chelating properties towards a wide range of metal ions, including main group, transition, and lanthanide metals. These ligands are crucial in sensitizing lanthanide ions like terbium, leading to enhanced luminescence properties. researchgate.net The resulting metal complexes have applications in areas such as organic light-emitting diodes (OLEDs). The stability and tunable electronic properties of these acylpyrazolone ligands make them valuable for developing advanced functional materials. researchgate.net

The pyrazole scaffold itself is also integrated into frameworks for high-energy density materials (HEDMs). rsc.org Through strategic functionalization, such as nitration, pyrazole-based compounds can be designed to have high densities and detonation velocities, while maintaining acceptable thermal stability. rsc.org

Development of Libraries of Novel Chemical Entities for Screening Purposes

This compound is a foundational scaffold for combinatorial chemistry and the development of compound libraries for high-throughput screening. Its capacity to be converted into key intermediates like aminopyrazoles and pyrazole aldehydes allows for the generation of large sets of related compounds with diverse substitutions. mdpi.comnih.gov

Libraries of pyrazolo[3,4-b]pyridines have been synthesized and evaluated for various biological activities. For example, novel derivatives have been prepared and tested for their affinity for β-amyloid plaques, relevant to Alzheimer's disease research. mdpi.com Similarly, other series have been synthesized and screened for antidiabetic activity by testing their ability to inhibit enzymes like α-amylase. nih.gov In another instance, a broad range of 2-(pyrazol-4-yl)chromones were synthesized and screened for antibacterial and antifungal properties, with many showing moderate to good activity. nih.gov This highlights the importance of the pyrazole scaffold as a starting point for discovering new chemical entities with potential therapeutic applications.

Medicinal Chemistry Research and Structure Activity Relationship Sar Investigations of 1h Pyrazol 4 Ol Derivatives

Design and Synthesis of Novel Pyrazole (B372694) Derivatives for Research into Bioactivity

The synthesis of functionalized pyrazole rings is a cornerstone of medicinal chemistry, enabling the creation of diverse compound libraries for biological screening. A primary and well-established method for synthesizing the pyrazole core is the Knorr cyclocondensation, which involves the reaction of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. acs.orgresearchgate.net This method's versatility allows for the introduction of various substituents onto the resulting pyrazole ring by selecting appropriately substituted starting materials. For instance, the condensation of different aryl hydrazines with 4,4,4-trifluoro-1-arylbutan-1,3-diketones can yield two different isomers of the pyrazole product. researchgate.net

Another prominent synthetic route begins with chalcones (α,β-unsaturated ketones). These precursors react with hydrazine hydrate, often in the presence of an acid like hydrochloric acid, to undergo cyclization and form pyrazole derivatives. tandfonline.com The use of aminoguanidine (B1677879) hydrochloride with chalcones under ultrasonic irradiation has also been reported as a convenient, high-yield method for producing 3,5-diaryl-4,5-dihydro-1H-pyrazole-1-carboximidamides. acs.org

More complex, multi-substituted pyrazoles can be synthesized through multi-step procedures. One such approach starts with 3-benzoyl propionic acid derivatives, which are first coupled with benzylhydroxylamine. acs.org The resulting intermediate is then reacted with an acid chloride or carboxylic acid to form a 1,3-diketone, which is subsequently cyclized with hydrazine monohydrate in a one-pot reaction to yield 3,4,5-substituted pyrazoles. acs.org The formation of hydrochloride salts of pyrazole derivatives is a common final step, often achieved by treating the synthesized base with hydrochloric acid in a suitable solvent like methanol. msjonline.org This process can improve the compound's stability and solubility for biological testing. A specific example is the synthesis of 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol, which involves the reductive amination of 1-(phenyl)-1Hpyrazole-4-carbaldehyde, followed by conversion to its hydrochloride salt. msjonline.org

Common Synthetic Strategies for Pyrazole Derivatives

| Starting Material(s) | Reagents | Key Reaction Type | Reference(s) |

|---|---|---|---|

| 1,3-Dicarbonyl Compounds + Hydrazines | Acid/Base Catalyst | Knorr Cyclocondensation | acs.orgresearchgate.net |

| Chalcones + Hydrazine Hydrate | Hydrochloric Acid | Cyclization | tandfonline.com |

| Chalcones + Aminoguanidine Hydrochloride | Ultrasonic Irradiation | Cycloaddition | acs.org |

| 3-Benzoyl Propionic Acids | Benzylamine, Acid Chlorides, Hydrazine | Multi-step Condensation/Cyclization | acs.org |

Structure-Activity Relationship (SAR) Studies of Functionalized 1H-Pyrazol-4-ol Scaffolds

Structure-Activity Relationship (SAR) studies are crucial for optimizing lead compounds by identifying the chemical features responsible for their biological effects. For 1H-pyrazol-4-ol derivatives, these investigations focus on how the type and position of various functional groups influence molecular interactions and, consequently, biological outcomes.

The nature of the substituents on the pyrazole ring dramatically affects the compound's bioactivity. Research has shown that even minor modifications can lead to significant changes in potency and selectivity.

For example, SAR studies on 3,5-dimethyl-1H-pyrazol-4-ol derivatives revealed that the electronic properties of substituents are critical. nih.gov The presence of a less electron-donating group, such as a methyl group at the 4-position of a phenyl ring attached to the pyrazole, resulted in greater inhibitory effects on human tissue-nonspecific alkaline phosphatase (TNAP) and intestinal alkaline phosphatase (IAP). nih.gov Conversely, a strong electron-donating group like an amino group (NH2) led to significant inhibition of a different enzyme, human nucleotide pyrophosphatase/phosphodiesterase 3 (NPP3). nih.gov

Steric bulk is another key factor. In a study of pyrazole-based meprin α inhibitors, replacing a phenyl group at the 3(5)-position with smaller methyl or benzyl (B1604629) groups decreased inhibitory activity, while a bulkier cyclopentyl group maintained similar activity. acs.org The addition of a 4-phenylpiperidin-4-ol (B156043) moiety to a pyrazole core was found to enhance lipid solubility, which in turn improved the absorption rate and contributed to promising in vitro antifungal and antibacterial activities. nih.gov Furthermore, substitutions at the N1 position of the pyrazole ring with different alkyl and aryl groups have been directly correlated with varying levels of antiproliferative activity.

Influence of Substituents on the Bioactivity of Pyrazole Derivatives

| Substituent Type | Position | Observed Effect | Reference(s) |

|---|---|---|---|

| Electron-Donating (e.g., -NH₂) | Phenyl ring on pyrazole | Increased inhibition of h-NPP3 | nih.gov |

| Less Electron-Donating (e.g., -CH₃) | Phenyl ring on pyrazole | Increased inhibition of h-TNAP and h-IAP | nih.gov |

| Alkyl/Aryl Groups | N1 | Varied antiproliferative activity | |

| Methyl/Benzyl Groups | C3(5) | Decreased meprin α inhibition | acs.org |

The specific location of functional groups on the 1H-pyrazol-4-ol scaffold is as important as their chemical nature. The pyrazole ring is not symmetrical, and substituents at different positions (N1, C3, C4, C5) interact differently with biological targets.

The C4 position of the pyrazole ring is often a key site for substitution. The inherent reactivity of pyrazole means it is readily halogenated, nitrated, or sulfonated, with incoming groups often directed to the C4 position. This provides a convenient handle for introducing a variety of functional groups at this site.

SAR studies have extensively explored the impact of substitutions at the C3 and C5 positions. In the development of meprin inhibitors, structural variations at the 3(5) position of 3,4,5-substituted pyrazoles were evaluated, showing that this position significantly influences inhibitory potency. acs.org Research into 1-thiocarbamoyl-3-phenyl-5-(2-pyrrolyl)-4,5-dihydro-(1H)-pyrazole derivatives highlighted the importance of having distinct substituents at positions 1, 3, and 5 for achieving potent monoamine oxidase B (MAO-B) inhibitory activity. Similarly, studies on 3,5-dimethyl-1H-pyrazol-4-ol derivatives showed that placing a naphthyl or p-tolyl group at one position and an aniline (B41778) group at another resulted in differential inhibitory activity against various enzymes. nih.gov

Impact of Substituents on Molecular Interactions

Computational Approaches in Medicinal Chemistry Design

Computational methods have become indispensable in modern drug discovery, accelerating the design and optimization of novel therapeutic agents. For 1H-pyrazol-4-ol derivatives, in silico techniques like molecular docking and Quantitative Structure-Activity Relationship (QSAR) modeling provide deep insights into their biological activity.

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (a ligand) when bound to the active site of another (a protein or receptor). This method allows researchers to visualize and analyze the specific molecular interactions that underpin a compound's biological activity.

For pyrazole derivatives, docking studies have been instrumental in understanding their mechanism of action. For example, in silico analysis of a 4-phenylpiperidin-4-ol substituted pyrazole revealed robust binding interactions within the active sites of key proteins such as DNA Gyrase and Lanosterol 14 α-demethylase. nih.gov In another study, a newly synthesized pyrazole derivative (compound 4d) was docked into the active site of its target protein (PDB ID: 1M17), providing a structural hypothesis for its observed anticancer activity. tandfonline.com Docking studies performed on tetrasubstituted pyrazole derivatives as COX-2 inhibitors showed that most of the potent compounds formed hydrogen bond interactions with key amino acid residues like His90 and Tyr355 in the protein's active site. These computational insights are invaluable for the rational design of new derivatives with improved potency and selectivity.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a mathematical correlation between the chemical structures of a series of compounds and their biological activities. By identifying key molecular properties (descriptors) that influence activity, QSAR models can be used to predict the potency of novel, unsynthesized compounds, thereby guiding synthetic efforts toward more promising candidates.

Numerous QSAR studies have been successfully applied to pyrazole derivatives. These models range from 2D-QSAR, which uses topological descriptors, to 3D- and 5D-QSAR, which incorporate three-dimensional structural information and induced-fit models.

2D-QSAR: A study on N,1,3-triphenyl-1H-pyrazole-4-carboxamides as Aurora A kinase inhibitors developed a 2D-QSAR model indicating that bulky, electron-withdrawing substituents were favorable for inhibitory activity. nih.gov

3D-QSAR: 3D-QSAR studies on tetrasubstituted pyrazole derivatives as COX-2 inhibitors resulted in a statistically significant model with high predictive power (r² = 0.835). Another 3D-QSAR model was used to guide the design of phenylpyrazole oxime insecticides with improved activity.

These models provide powerful predictive tools that help rationalize the observed SAR and guide the design of the next generation of 1H-pyrazol-4-ol-based compounds.

Analytical Methodologies for 1h Pyrazol 4 Ol Hydrochloride and Its Derivatives in Research

Development and Validation of Chromatographic Techniques

Chromatography is a cornerstone for the separation and analysis of pyrazole (B372694) derivatives. High-Performance Liquid Chromatography (HPLC) is widely used for non-volatile compounds, while Gas Chromatography (GC) is suitable for volatile derivatives or those that can be made volatile through derivatization.

Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) is a robust and widely adopted method for determining the purity and concentration of pyrazole derivatives. researchgate.netglobalresearchonline.net The development of a successful HPLC method involves optimizing several parameters, including the choice of stationary phase (column), mobile phase composition, flow rate, and detector wavelength, to achieve adequate separation and sensitivity. semanticscholar.orgscribd.com

Method validation is performed according to guidelines from the International Conference on Harmonisation (ICH) to ensure the method is suitable for its intended purpose. globalresearchonline.net Validation parameters typically include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ). researchgate.netsemanticscholar.org For instance, a developed RP-HPLC-PDA method for a novel pyrazole derivative demonstrated excellent linearity over a concentration range of 2.5–50 µg/mL with a correlation coefficient (R²) of 0.9994. researchgate.net The precision of such methods is often confirmed by ensuring the relative standard deviation (RSD) for repeated analyses is below a certain threshold, typically 2%. researchgate.net

Researchers have successfully developed HPLC methods for various pyrazole-based compounds, including those with potential pharmaceutical applications. rjptonline.org These methods are crucial for quality control, enabling the analysis of related substances and degradation products under stress conditions like acid/base hydrolysis, oxidation, and high temperature. rjptonline.org The data from HPLC purity analyses are often presented with the retention time of the compound and its purity percentage, as determined by the peak area. rsc.orgsemanticscholar.org

| Compound Type | Column | Mobile Phase | Detection | Flow Rate | Reference |

|---|---|---|---|---|---|

| Pyrazolo[3,4-d]pyrimidin-4-one derivative ("Epimidin") | ACE C18 (250x4.6mm, 5µm) | Gradient of Methanol and Phosphate buffer (pH 7.0) | DAD at 240 nm | 1.0 mL/min | rjptonline.org |

| (E)-2-((E)-4-(5-ethoxy-3-methyl-1-phenyl-1H-pyrazole-4-yl)but-3-en-2-ylidene) hydrazine-1-carbothioamide | Shim-pack GIST C18 (150x4.6mm, 5µm) | Isocratic; Acetonitrile (B52724) and 0.1% TFA in water (75:25 v/v) | PDA at 333 nm | 0.5 mL/min | researchgate.net |

| Ziprasidone HCl Monohydrate (a benzisothiazolyl-piperazine derivative) | YMC C18 (150×4.6mm, 3µm) | Methanol and Phosphate buffer (pH 3.0) (60:40 v/v) | UV at 219 nm | 1.0 mL/min | globalresearchonline.net |

| 1H-pyrazolo[3,4-b]pyridine derivatives | Not specified | Gradient of Cyclohexane/EtOAc | UV at 254 nm | Not specified | semanticscholar.org |

Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is a powerful tool for the analysis of volatile compounds, including certain pyrazole derivatives. scielo.brnih.gov This technique is essential for identifying and quantifying components in complex mixtures, such as extracts from natural products or reaction mixtures. phytojournal.comcore.ac.uk

The analytical process involves injecting a sample into the GC system, where it is vaporized. The volatile components are then separated based on their boiling points and interaction with the stationary phase of the GC column. tandfonline.com A common setup for the analysis of pyrazole derivatives involves using a fused silica (B1680970) capillary column with a polar stationary phase, like polyethylene (B3416737) glycol, which provides good separation for nitrogen-containing compounds. mdpi.com The separated compounds are then detected, often by a Flame Ionization Detector (FID) or a mass spectrometer. phytojournal.comtandfonline.com

GC-MS analysis provides not only retention time data but also mass spectra for each component. researchgate.net By comparing these spectra with established libraries, such as the National Institute of Standards and Technology (NIST) database, researchers can identify unknown compounds in a sample. phytojournal.comresearchgate.net This methodology has been applied to identify a wide array of pyrazole derivatives and other heterocyclic compounds in various matrices. mdpi.comd-nb.info

| Analyte/Matrix | Column Type | Detector | Key Findings/Application | Reference |

|---|---|---|---|---|

| Ethanol extract of Cyperus rotundus | Agilent 7890 with FID | MS (Joel AccuTOF GCV) | Identified 4,5-Dihydro-β,β,4,4-tetramethyl-1H-pyrazole-1-propanol among other compounds. | phytojournal.com |

| Volatile compounds from Laurencia dendroidea | Rtx-5MS capillary column (30 m x 0.25 mm x 0.1 μm) | MS (QP2010 Plus, Shimadzu) | Analysis of volatile sesquiterpenes. GC conditions: He carrier gas, 60-260°C temperature program. | scielo.br |

| 1,1-Dimethylhydrazine transformation products | HP-INNOWax fused silica capillary column (30 m × 0.25 mm, 0.25 μm) | MS/MS (Shimadzu GCMS-TQ8040) | Quantified various transformation products including 1-Methyl-1H-Pyrazole and 3,4-dimethyl-1H-pyrazole. | mdpi.com |

| 1H-pyrazole-5-carboxylic acid derivatives | Not specified | MS | Characterized novel synthesized compounds by confirming their molecular mass (m/z). | d-nb.info |

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

Spectrophotometric Methods for Detection and Assay Development

UV-Visible (UV-Vis) spectrophotometry is a widely accessible and valuable technique for the analysis of compounds containing chromophores, such as pyrazole derivatives. niscpr.res.inacs.org This method is based on the principle that molecules absorb light at specific wavelengths. The amount of light absorbed is proportional to the concentration of the analyte in the solution, as described by the Beer-Lambert law.

In the context of pyrazole derivatives, UV-Vis spectroscopy is used for several purposes. It serves as a detection method in other analytical techniques like HPLC and is used to determine key parameters such as the dissociation constant (Kd) when studying ligand-protein binding interactions. nih.gov For example, the binding affinity of pyrazole derivatives to enzymes like Mycobacterium tuberculosis CYP121A1 has been assessed by monitoring changes in the UV-Vis spectrum upon ligand binding. nih.gov

Furthermore, UV-Vis spectrophotometry is employed to characterize newly synthesized pyrazole compounds by identifying their maximum absorption wavelengths (λmax). niscpr.res.inacs.org Studies have shown that many pyrazole derivatives exhibit characteristic absorption peaks in the UV region, often between 200 and 400 nm, which can be attributed to n→π* and π→π* electronic transitions within the molecule. niscpr.res.inacs.org The development of chromogenic reagents based on pyrazole azo dyes also allows for the spectrophotometric determination of metal ions. researchgate.netchemicalpapers.com

| Compound Type | Solvent | Wavelength Range / λmax | Application | Reference |

|---|---|---|---|---|

| Bis-pyrazole ring compounds | Dimethylformamide (DMF) | 250-254 nm and 360-380 nm | Characterization of novel fluorescent compounds. | niscpr.res.in |

| 3,5-Dimethyl-1H-pyrazole | Not specified | λmax = 218 nm | Characterization of synthesized pyrazole-based compounds. | acs.org |

| Imidazole and triazole diarylpyrazole derivatives | Not specified | Not specified | Assessment of binding affinity (Kd) to Mtb CYP121A1. | nih.gov |

| Pyrazole azo dye derivatives | Various pH and organic solvents | Varies with compound and pH | Spectrophotometric determination of metal ions (Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺). | researchgate.netchemicalpapers.com |

Advancements in Electrochemical Methods for Compound Analysis

Electrochemical methods offer a sensitive and often cost-effective approach for the analysis of electroactive compounds, including many pyrazole derivatives. semanticscholar.org Techniques such as cyclic voltammetry (CV), potentiodynamic polarization (PDP), and electrochemical impedance spectroscopy (EIS) are frequently used to investigate the redox behavior and other electrochemical properties of these molecules. semanticscholar.orgacs.org

Cyclic voltammetry is particularly useful for studying the redox processes (oxidation and reduction) of pyrazole derivatives. nih.gov By scanning the potential of a working electrode and measuring the resulting current, researchers can determine parameters like redox potentials, electron transfer rates, and diffusion coefficients. iieta.orgscribd.com These studies can elucidate reaction mechanisms, such as whether a process is reversible or irreversible and if it is diffusion-controlled. scribd.com For example, investigations have shown that the substitution pattern on the pyrazole ring significantly affects the reduction potentials of the molecule. scribd.com

Electrochemical techniques are also applied in corrosion science, where pyrazole derivatives have been studied as corrosion inhibitors for metals like carbon steel in acidic solutions. semanticscholar.orgacs.orgnih.gov Methods like PDP and EIS are used to measure parameters such as corrosion current density (Icorr) and charge transfer resistance (Rct) to evaluate the inhibition efficiency of the compounds. acs.orgnih.gov Furthermore, modified electrodes incorporating pyrazole derivatives have been developed for the electrochemical sensing and determination of other analytes, such as folic acid. abechem.com

| Compound/Application | Technique(s) | Working Electrode | Key Parameters Determined | Reference |

|---|---|---|---|---|

| Pyrazole derivatives as corrosion inhibitors | PDP, EIS | Carbon Steel | Inhibition Efficiency (IE%), Corrosion Potential (Ecorr), Charge Transfer Resistance (Rct) | semanticscholar.orgacs.orgnih.gov |

| 4-[(Anthracen-9-ylmethylene)-amino]-1,5-dimethyl-2-phenyl-1,2-dihydro-pyrazol-3-one | Cyclic Voltammetry, Chronoamperometry | Platinum (Pt) | Electron transfer coefficient (α), standard rate constant (ks), formal potential (E°), diffusion coefficient (D) | iieta.org |

| Copper(II) complexes with pyrazole derivatives | Cyclic Voltammetry | Glassy Carbon (GCE) | Half-wave potential (E₁/₂) for Cu(II)/Cu(I) redox couple. | nih.gov |

| Arylazapyrazole derivatives | Cyclic Voltammetry | Not specified | Peak potential (Ep), peak current (ip), diffusion coefficients, free energy of activation. | scribd.com |

| Metal complexes of 4-[(E)-(3-hydroxypyridin-2-yl)diazenyl]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one | Cyclic Voltammetry | Modified Glassy Carbon (GCE) | Electrocatalytic activity for folic acid detection, Limit of Detection (LOD). | abechem.com |

Academic Review of Patent Literature and Scholarly Publications Pertaining to 1h Pyrazol 4 Ol Hydrochloride

Analysis of Patent Trends in Pyrazole (B372694) Chemistry

The patent literature surrounding pyrazole derivatives showcases a strong and sustained interest from the pharmaceutical industry. While patents specifically claiming "1H-pyrazol-4-ol hydrochloride" as a final product are less common, its role as a crucial building block in the synthesis of more complex, patentable molecules is frequently implied or explicitly stated.

A notable trend in the patenting of pyrazole-containing compounds is the focus on kinase inhibitors. Numerous patents describe the use of pyrazole scaffolds in the development of drugs targeting various protein kinases, which are key regulators of cellular processes and are often implicated in diseases such as cancer. For instance, patent literature details the synthesis of 5-(1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridine derivatives as potent kinase inhibitors google.com.na. These patents often claim a broad genus of compounds, with the pyrazole moiety, derivable from precursors like 1H-pyrazol-4-ol, being a constant feature.

Another significant area of patent activity involves the development of pyrazole derivatives for the treatment of neurodegenerative disorders and other central nervous system conditions. Patents have been filed for pyrazolyl derivatives intended for treating acute or chronic neuronal regressions google.com.pg. The hydrochloride salt form is often preferred for its improved solubility and stability, making it a desirable feature for active pharmaceutical ingredients. A European patent, for example, describes a novel crystalline solid compound of 3-phenyl-4-propyl-1-(pyridin-2-yl)-1H-pyrazol-5-ol hydrochloride, highlighting the ongoing innovation in obtaining stable and effective forms of pyrazole-based drugs epo.org.

Furthermore, patents for pyrazole derivatives extend to their use as anti-inflammatory agents, often targeting enzymes like cyclooxygenase (COX) conicet.gov.ar. The structural motif of 1H-pyrazol-4-ol is a key component in many of these patented compounds. The following table provides a summary of representative patents and their applications, underscoring the diverse therapeutic areas being explored.

Interactive Data Table: Representative Patents in Pyrazole Chemistry

| Patent/Application Number | Title of Invention | Key Application Area |

| EP2882748A1 | 5-(1H-PYRAZOL-4-YL)-1H-PYRROLO[2,3-b]PYRIDINE DERIVATIVES AS KINASE INHIBITORS google.com.na | Kinase Inhibition (e.g., Cancer Therapy) |

| WO2005051917B1 | Pyrazolyl derivatives in the form of drugs for treating acute or chronic neuronal regressions google.com.pg | Neurodegenerative Diseases |

| EP3613733B1 | NOVEL CRYSTALLINE SOLID COMPOUND OF 3-PHENYL-4-PROPYL-1-(PYRIDIN-2-YL)-1H-PYRAZOL-5-OL HYDROCHLORIDE epo.org | Inflammatory Conditions (e.g., Osteoporosis) |

| US7563787B2 | Substituted pyrazole compounds | Proliferative Diseases (e.g., Cancer) |

| WO2015067782A1 | 4-(indol-3-yl)-pyrazole derivatives, pharmaceutical compositions and methods for use google.com | Neoplasms |

This analysis of patent trends indicates that while this compound itself may not be the final patented entity, its core structure is integral to a vast number of patented therapeutic agents. The consistent filing of patents for new derivatives highlights the enduring importance of the pyrazole scaffold in medicinal chemistry.

Comprehensive Review of Research Articles and Reviews

Scholarly publications provide a deeper insight into the synthesis, characterization, and biological evaluation of this compound and its derivatives. The research underscores the versatility of this compound as a scaffold for developing a wide array of biologically active molecules.

A significant body of research focuses on the synthesis of substituted pyrazol-4-ols. Various synthetic methodologies have been developed, including classical cyclocondensation reactions and more modern techniques like microwave-assisted synthesis to improve yields and reduce reaction times . For example, the synthesis of 1-(2,4-dinitrophenyl)-3,5-diphenyl-1H-pyrazol-4-ol has been reported via the reaction of trans-1,3-diphenyl-2,3-epoxy-1-propanone with 2,4-dinitrophenylhydrazine (B122626) ajol.info. The hydrochloride salt is often prepared in the final step to enhance the compound's stability and handling properties.

The biological activities of pyrazol-4-ol derivatives are extensively documented. These compounds have been shown to exhibit a broad spectrum of pharmacological effects, including antimicrobial, anti-inflammatory, anticancer, and antioxidant activities . For instance, a series of (1-aryl-1H-pyrazol-4-yl) (3,4,5-trimethoxyphenyl)methanone derivatives were synthesized and evaluated as potent tubulin inhibitors with significant anti-proliferative activities against various tumor cell lines nih.gov.

Research has also delved into the structure-activity relationships (SAR) of these derivatives. Studies on aminopyrazoles, which can be synthesized from pyrazol-4-ol precursors, have highlighted the importance of the substitution pattern on the pyrazole ring for their biological activity mdpi.com. For example, the position and nature of substituents on the pyrazole nucleus have been shown to be critical for their anticonvulsant and kinase inhibitory activities mdpi.com.

The following table summarizes key research findings on the biological activities of pyrazol-4-ol derivatives.

Interactive Data Table: Research Findings on Pyrazol-4-ol Derivatives

| Derivative Class | Biological Activity | Key Findings | Reference |

| (1-aryl-1H-pyrazol-4-yl) (3,4,5-trimethoxyphenyl)methanones | Anticancer (Tubulin Inhibition) | Showed significant anti-proliferative activity against tumor cell lines by inhibiting tubulin polymerization. nih.gov | nih.gov |

| Aminopyrazole derivatives | Antioxidant, Anti-inflammatory, Analgesic | Proposed as lead structures for developing novel drugs for oxidative stress-related diseases. mdpi.com | mdpi.com |

| 3,5-dimethyl-1H-pyrazol-4-ol derivatives | Enzyme Inhibition | Demonstrated inhibitory effects on alkaline phosphatase and nucleotide pyrophosphatase/phosphodiesterase. conicet.gov.ar | conicet.gov.ar |

| N-(1H-pyrazol-4-yl)-1H-pyrazole-3(5)-carboxamides | Antiviral, Insecticidal | Exhibited good inhibition against tobacco mosaic virus and lethal activity against armyworm and mosquito larvae. sioc-journal.cn | sioc-journal.cn |

This comprehensive review of research articles demonstrates the significant scientific interest in 1H-pyrazol-4-ol and its derivatives, driven by their proven and potential therapeutic applications.

Identification of Knowledge Gaps and Emerging Research Areas

Despite the extensive research on pyrazole derivatives, several knowledge gaps and emerging research areas can be identified, particularly concerning this compound.

Knowledge Gaps:

Dedicated Pharmacokinetic Studies: While numerous studies report the in vitro biological activities of pyrazol-4-ol derivatives, there is a relative scarcity of comprehensive in vivo pharmacokinetic and metabolic studies for many of these compounds, including the hydrochloride form. Understanding how these molecules are absorbed, distributed, metabolized, and excreted is crucial for their development as therapeutic agents.

Toxicology Profiles: Detailed toxicological profiles for many of the synthesized derivatives are lacking. A more thorough investigation into their potential cytotoxicity and off-target effects is necessary to ensure their safety.

Mechanism of Action Studies: For many of the reported biological activities, the precise molecular mechanisms of action remain to be fully elucidated. Deeper mechanistic studies would provide a more rational basis for the design of more potent and selective derivatives.

Comparative Studies of Salt Forms: While the hydrochloride salt is commonly used, there is a lack of systematic studies comparing the physicochemical and pharmacological properties of this compound with other salt forms or the free base.

Emerging Research Areas:

Targeted Drug Delivery: The development of drug delivery systems to specifically target pyrazol-4-ol derivatives to diseased tissues could enhance their efficacy and reduce potential side effects. This is a promising area for future research.

Combination Therapies: Investigating the synergistic effects of pyrazol-4-ol derivatives in combination with existing drugs could lead to more effective treatment strategies, particularly in complex diseases like cancer.

Development of Novel Synthetic Methodologies: While several synthetic routes exist, the development of more efficient, cost-effective, and environmentally friendly "green" synthetic methods for this compound and its derivatives remains an important goal ias.ac.in.

Exploration of New Therapeutic Targets: The broad biological activity of the pyrazole scaffold suggests that its derivatives may interact with a wider range of biological targets than currently known. High-throughput screening and computational studies could help identify novel therapeutic applications for these compounds. Recent research has pointed towards their potential as glucagon (B607659) receptor antagonists and PPARγ partial agonists, opening new avenues for the treatment of metabolic diseases researchgate.net.

Future Research Trajectories for 1h Pyrazol 4 Ol Hydrochloride and Pyrazole 4 Ol Chemistry

Exploration of Novel Synthetic Pathways and Sustainable Synthesis

Future research will heavily focus on developing innovative and environmentally benign methods for synthesizing the pyrazole-4-ol core and its derivatives. While classical methods like the Knorr pyrazole (B372694) synthesis remain relevant, the push for green chemistry is reshaping synthetic approaches. jetir.orgias.ac.in

Novel Synthetic Routes: A key area of future exploration is the development of one-pot synthesis methods and multicomponent reactions (MCRs) to build molecular complexity efficiently. rsc.orgmdpi.com A novel one-step route to fully substituted pyrazol-4-ols has been reported involving the condensation-fragmentation-cyclization-extrusion reactions of thietanones with 1,2,4,5-tetrazines. acs.org Other innovative methods include the cycloaddition of tosylhydrazones with α,β-unsaturated carbonyl compounds under microwave irradiation and solvent-free conditions to yield 3,5-disubstituted-1H-pyrazoles. mdpi.com Researchers are also exploring transition-metal-free reactions and visible-light-promoted syntheses to create pyrazole derivatives under mild conditions. mdpi.com

Sustainable "Green" Synthesis: The principles of green chemistry are becoming integral to pyrazole synthesis. This involves the use of environmentally friendly solvents, particularly water, and the development of solvent-free reaction conditions. rsc.orgthieme-connect.com Significant progress has been made in using energy-efficient techniques like microwave and ultrasound-assisted synthesis, which often lead to higher yields and shorter reaction times. rsc.orgmdpi.comrsc.org

The development and application of novel catalysts are central to sustainable synthesis. Research is moving towards using heterogeneous, reusable, and biodegradable catalysts. Examples include nano-ZnO, cerium oxide/copper oxide graphene quantum dot (CeO2/CuO@GQDs) nanocomposites, and ammonium (B1175870) chloride as a cost-effective, green catalyst. jetir.orgmdpi.comthieme-connect.com These catalysts not only improve reaction efficiency but also minimize waste and environmental impact. jetir.orgmdpi.com

| Green Synthesis Technique | Catalyst/Conditions | Target Pyrazole Derivative | Key Advantage | Source |

| Microwave-Assisted Synthesis | Solvent-free | 3,5-disubstituted-1H-pyrazoles | High yields, short reaction times | mdpi.com |

| Ultrasound-Assisted Synthesis | Lewis acid-based IL | Fluorinated pyrazolines | Environmentally friendly, efficient | ias.ac.in |

| Aqueous Synthesis | CeO2/CuO@GQDs nanocomposite | Tetrasubstituted pyrazoles | Use of water as a green solvent | thieme-connect.com |

| Catalyst-Free Condensation | Acetonitrile (B52724) solvent | Mono- and bis-pyrazole derivatives | Eco-friendly, avoids heavy metals | mdpi.com |

| Ball Mill Reaction | Solvent-free | N-acyl pyrazoles | High yield, reproducibility, AIE properties | rsc.org |

Advanced Computational Design of Highly Targeted Derivatives

Computer-Aided Drug Design (CADD) is an indispensable tool for accelerating the discovery of novel therapeutics, and its application in pyrazole chemistry is a major future trajectory. researchgate.netmdpi.com By using computational models, researchers can design and predict the activity of 1H-pyrazol-4-ol derivatives with high specificity for biological targets, minimizing off-target effects.